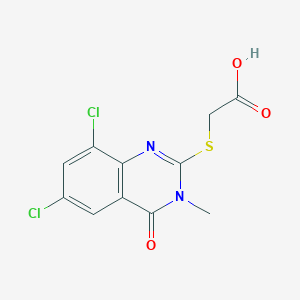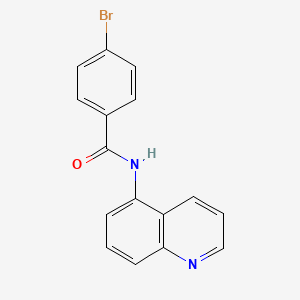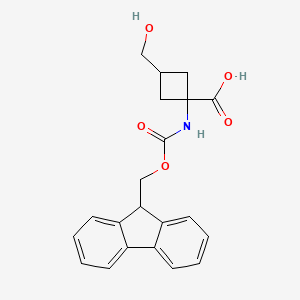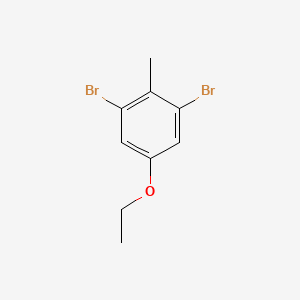
1,3-Dibromo-5-ethoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-ethoxy-2-methylbenzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where two bromine atoms, an ethoxy group, and a methyl group are substituted at specific positions on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-ethoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the substitution of hydrogen atoms on the benzene ring with bromine atoms, an ethoxy group, and a methyl group. The reaction typically proceeds in two steps:
Bromination: The benzene ring undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). This step introduces bromine atoms at the 1 and 3 positions.
Ethoxylation and Methylation: The ethoxy group and methyl group are introduced through further substitution reactions. Ethoxylation can be achieved using ethyl alcohol (ethanol) in the presence of a strong acid catalyst, while methylation can be done using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-ethoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Bromination: Bromine (Br2), iron (Fe) or iron(III) bromide (FeBr3)
Ethoxylation: Ethyl alcohol (ethanol), strong acid catalyst
Methylation: Methyl iodide (CH3I), potassium carbonate (K2CO3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2), palladium catalyst
Major Products Formed
Substitution: Hydroxylated, aminated, or alkoxylated derivatives
Oxidation: Aldehydes or carboxylic acids
Reduction: De-brominated derivatives
Scientific Research Applications
1,3-Dibromo-5-ethoxy-2-methylbenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound is used in studies to understand the effects of brominated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-ethoxy-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and ethoxy group on the benzene ring make the compound reactive towards nucleophiles, allowing it to participate in various chemical reactions. The molecular pathways involved include the formation of benzenonium intermediates and subsequent substitution or addition reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-2-ethoxy-5-methylbenzene
- 1,3-Dibromo-2-chloro-5-methylbenzene
- 1,3-Dibromo-2-methoxy-5-methylbenzene
Uniqueness
1,3-Dibromo-5-ethoxy-2-methylbenzene is unique due to the specific positioning of the bromine atoms, ethoxy group, and methyl group on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the ethoxy group, in particular, influences the compound’s solubility and reactivity in organic synthesis.
Properties
Molecular Formula |
C9H10Br2O |
|---|---|
Molecular Weight |
293.98 g/mol |
IUPAC Name |
1,3-dibromo-5-ethoxy-2-methylbenzene |
InChI |
InChI=1S/C9H10Br2O/c1-3-12-7-4-8(10)6(2)9(11)5-7/h4-5H,3H2,1-2H3 |
InChI Key |
YHUKYNZHQYFZBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)Br)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



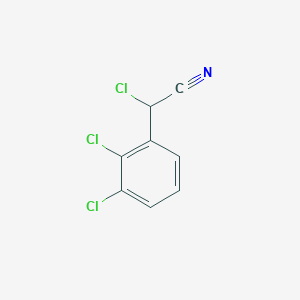
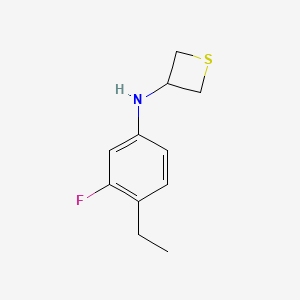
![(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12995894.png)

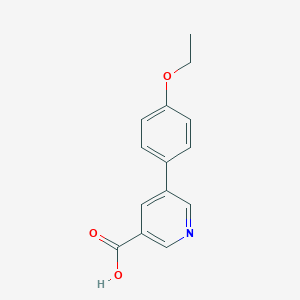
![Ethyl 2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12995909.png)

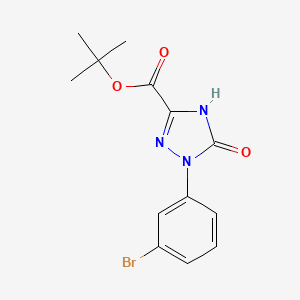
![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995927.png)
